1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-Dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolo[2,3-f]purines, which are characterized by a fused ring system combining oxazole and purine moieties. The presence of a naphthalen-1-ylmethyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Purine Ring Construction: The purine ring is constructed through a series of condensation reactions, often involving formamide derivatives and amines.
Introduction of the Naphthalen-1-ylmethyl Group: This step is achieved through alkylation reactions, where the naphthalen-1-ylmethyl group is introduced using reagents like naphthalen-1-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or oxazole rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,7-Dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethylxanthine: Shares the dimethylxanthine core but lacks the naphthalen-1-ylmethyl group.
3-Methylxanthine: Similar purine structure with a single methyl group.
Oxazolo[2,3-f]purine Derivatives: Various derivatives with different substituents on the oxazole and purine rings.
Uniqueness
1,7-Dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-10-23-16-17(21-19(23)27-12)22(2)20(26)24(18(16)25)11-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYYQVFPCCGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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